molecular formula C12H11NO2 B093056 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione CAS No. 1080-52-0

1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B093056
CAS No.: 1080-52-0
M. Wt: 201.22 g/mol
InChI Key: LWFUFCYGHRBLDH-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring substituted with a 2,4-dimethylphenyl group

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylbenzaldehyde with pyrrole-2,5-dione under acidic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the phenyl group or the pyrrole ring is substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is explored for drug development. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers use various techniques, such as molecular docking and biochemical assays, to elucidate the mechanism of action.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    1-(2,4-Dimethylphenyl)ethanone: This compound has a similar phenyl group but lacks the pyrrole ring. It is used in different applications, including as a fragrance and flavoring agent.

    2,4-Dimethylphenyl isocyanate: This compound contains the same phenyl group but has an isocyanate functional group instead of the pyrrole ring. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combination of the pyrrole ring and the 2,4-dimethylphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFUFCYGHRBLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351402
Record name 1-(2,4-dimethylphenyl)pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080-52-0
Record name 1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-dimethylphenyl)pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-XYLYL)MALEIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2,4-DIMETHYLPHENYL)-1H-PYRROLE-2,5-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KZW84D107
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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